molecular formula C19H17N3O3 B3128648 Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate CAS No. 338965-89-2

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate

Cat. No.: B3128648
CAS No.: 338965-89-2
M. Wt: 335.4 g/mol
InChI Key: USMXIEOEUYVPNH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with ethyl, phenoxy, and 4-methylphenyl groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-methylphenylhydrazine with ethyl 2-cyano-3-phenoxyacrylate under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazine ring. The final step involves esterification with ethanol to produce the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring structure allows for versatile interactions with various biological molecules, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
  • Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate

Uniqueness

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl and phenoxy groups enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-24-19(23)16-18(25-15-7-5-4-6-8-15)20-17(22-21-16)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMXIEOEUYVPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate
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Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate

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